molecular formula C18H22FN3OS B2391177 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-56-3

2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2391177
CAS No.: 946271-56-3
M. Wt: 347.45
InChI Key: CTRKSAMCZWNWDH-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically relevant motifs, including a benzamide core, a 4-methylpiperazine group, and a thiophene heterocycle . The benzamide scaffold is a privileged structure in drug design, frequently found in compounds that target proteases and kinases . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The 4-methylpiperazine moiety is a frequently employed fragment that can enhance solubility and contribute to key interactions with biological targets, such as enzymes and receptors . Furthermore, the thiophene ring is a versatile heterocycle known to contribute to diverse biological activities and is present in several therapeutic agents . This specific combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and screening for biological activity against a range of targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-21-7-9-22(10-8-21)17(14-6-11-24-13-14)12-20-18(23)15-4-2-3-5-16(15)19/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRKSAMCZWNWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine, piperazine, and thiophene, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C18H22FN3OSC_{18}H_{22}FN_3OS, with a molecular weight of 347.5 g/mol. The presence of fluorine and the piperazine moiety are critical for its biological activity.

Property Value
Molecular FormulaC₁₈H₂₂FN₃OS
Molecular Weight347.5 g/mol
CAS Number946271-56-3

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The thiophene moiety is often associated with enhanced biological activity, suggesting potential efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other piperazine derivatives known for their anti-inflammatory properties.
  • Anticancer Potential : The structural characteristics of this compound suggest it may interact with specific enzymes or receptors involved in cancer cell signaling pathways, potentially inhibiting tumor growth.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to target kinases and G-protein coupled receptors (GPCRs), which are critical in various cellular processes including proliferation and apoptosis.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, affecting cell survival and growth.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally related to this compound:

  • Antitumor Activity : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor effects. For instance, compounds targeting PLK4 showed significant inhibition of tumor growth in mouse models .
  • Antimicrobial Studies : Research has indicated that derivatives containing thiophene groups possess broad-spectrum antimicrobial activity, suggesting that this compound may similarly exhibit these properties .
  • Inflammation Modulation : Investigations into piperazine derivatives have revealed their ability to inhibit inflammatory mediators, supporting the hypothesis that this compound could also exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Research Findings

  • Synthesis Challenges : Piperazine introduction (e.g., 48% yield in ) and fluorine positioning (ortho vs. para ) significantly impact synthetic efficiency.
  • Spectroscopic Trends : IR ν(C=O) at 1660–1682 cm⁻¹ and ν(NH) at 3150–3414 cm⁻¹ are consistent across benzamide derivatives .

Q & A

Basic: What are the key considerations for synthesizing and purifying 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

Answer:
Synthesis typically involves multi-step reactions, starting with coupling the benzamide core (e.g., 2-fluorobenzoic acid derivatives) to a piperazine-thiophene-ethylamine backbone. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt for efficient conjugation .
  • Piperazine substitution : Reaction with 4-methylpiperazine under controlled pH (7–9) to avoid side products .
  • Purification : Sequential chromatography (normal phase for crude separation, reversed-phase HPLC for final purity >95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., thiophene protons at δ 7.3–7.5 ppm, piperazine methyl at δ 2.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.18) .
  • HPLC : Assesses purity (>98% for pharmacological studies) .

Advanced: How can researchers evaluate the compound’s biological activity and target specificity?

Answer:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor, where similar piperazine-thiophene derivatives show IC50 < 100 nM) .
    • Cell viability : MTT assays in cancer cell lines (e.g., IC50 in neuroblastoma models) .
  • Target validation : CRISPR knockout of suspected targets (e.g., GPCRs) to confirm mechanism .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent modification :
    • Replace 4-methylpiperazine with 4-ethylpiperazine to assess steric effects on receptor binding .
    • Substitute thiophen-3-yl with thiophen-2-yl to evaluate aromatic stacking interactions .
  • Data correlation : Use QSAR models to link logP values (e.g., ~2.5) with membrane permeability .

Advanced: How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Statistical validation : Apply ANOVA to compare replicates; use cheminformatics tools (e.g., Schrödinger’s Phase) to model ligand-receptor interactions .
  • Reproducibility checks : Cross-validate in independent labs (e.g., EC50 discrepancies < 20% are acceptable) .

Advanced: What methodologies assess the compound’s metabolic stability and toxicity?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH system) to measure half-life (e.g., t1/2 > 60 min indicates stability) .
  • CYP inhibition screening : Test against CYP3A4/CYP2D6 isoforms (IC50 > 10 μM reduces drug-drug interaction risks) .
  • Ames test : Evaluate mutagenicity using Salmonella strains (negative results support safety) .

Advanced: How is in vivo efficacy tested for this compound?

Answer:

  • Pharmacokinetics (PK) : Administer intravenously/orally to rodents; measure plasma levels via LC-MS (target AUC > 500 ng·h/mL) .
  • Disease models :
    • Neuropathic pain : Von Frey filament testing in chronic constriction injury (CCI) rats .
    • Oncology : Xenograft tumor volume reduction (e.g., >50% at 10 mg/kg) .

Advanced: What computational tools predict interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to D3 receptors (docking scores < -9 kcal/mol indicate strong affinity) .
  • MD simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å) .

Advanced: How can researchers optimize solubility for in vivo applications?

Answer:

  • Co-solvent systems : Use PEG-400/water (e.g., 30% PEG improves solubility to >5 mg/mL) .
  • Salt formation : Synthesize hydrochloride salt (enhances aqueous solubility by 10-fold) .
  • Nanoparticle encapsulation : PLGA nanoparticles (size < 200 nm) for sustained release .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Yield optimization : Replace chromatographic purification with recrystallization (e.g., ethyl acetate/hexane yields 70% pure product) .
  • Process safety : Monitor exothermic reactions (e.g., amide coupling) using jacketed reactors .

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